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molecular formula C7H7N3O B8792230 6-methoxy-1H-imidazo[4,5-b]pyridine

6-methoxy-1H-imidazo[4,5-b]pyridine

Cat. No. B8792230
M. Wt: 149.15 g/mol
InChI Key: YHGVSBQOAJJEGR-UHFFFAOYSA-N
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Patent
US09394317B2

Procedure details

Add acetic acid (40 mL) to a heterogeneous solution of 6-methoxyimidazopyridine (1.0 g; 1.0 equiv; 6.75 mmoles) and 10% palladium on carbon (1.0 g; 1.4 equiv; 9.40 mmoles). Evacuate and backfill the reaction vessel with nitrogen (3×) then hydrogen (3×). Vigorously stir the reaction under hydrogen at ambient temperature for 3 hours. Filter the reaction mixture through celite, and wash the filter cake with a 1:1 mixture of dichloromethane and methanol. Concentrate the filtrate and dissolve the crude product mixture in 20 mL methanol, then load onto a scx ion-exchange column. Elute with methanol followed by 2M ammonia in methanol to give 6-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.00 g; 97%) as a colorless oil. 1H NMR (DMSO): δ 1.84-1.94 (m, 1H), 2.00-2.09 (m, 1H), 2.63-2.68 (m, 2H), 3.27 (s, 3H), 3.77-3.82 (m, 1H), 3.92-4.03 (m, 2 H), 6.74 (d, 1H), 6.91 (d, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]2[N:11]=[CH:10]N[C:7]=2[CH:8]=1.[C:12](O)(=O)C>[Pd]>[CH3:1][O:2][CH:3]1[CH2:4][N:5]2[CH:12]=[CH:10][N:11]=[C:6]2[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=NC2=C(C1)NC=N2
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Vigorously stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evacuate
CUSTOM
Type
CUSTOM
Details
the reaction under hydrogen at ambient temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through celite
WASH
Type
WASH
Details
wash the filter cake
ADDITION
Type
ADDITION
Details
with a 1:1 mixture of dichloromethane and methanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the crude product mixture in 20 mL methanol
WASH
Type
WASH
Details
Elute with methanol

Outcomes

Product
Name
Type
product
Smiles
COC1CCC=2N(C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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